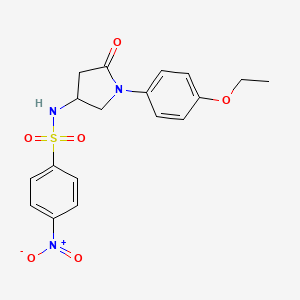
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancers.
Scientific Research Applications
Protein Kinase Inhibition
The compound’s structure suggests potential interactions with protein kinases. Researchers have explored its inhibitory effects on specific kinases. For instance, the planar pyrido[3,4-g]quinazoline tricyclic system was found to be crucial for maintaining protein kinase inhibitory potency . Further studies could investigate its selectivity against specific kinases and its potential as a lead compound for drug development.
Immunosuppressive Activity
Another avenue of interest is its immunosuppressive activity. N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide could serve as a lead compound for developing immunosuppressants. Evaluating its effects on immune responses and understanding its mechanism of action would be valuable .
Anti-Tubercular Properties
Considering the urgent need for new anti-tubercular agents, this compound could be explored in that context. In vitro studies could assess its cytotoxic activity against Mycobacterium tuberculosis. Determining its IC50 values and potential synergies with existing drugs would be informative .
Intercalation Studies
The planar structure of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide suggests possible intercalation properties. Molecular simulations could investigate its arrangement within layered structures, such as zirconium 4-sulfophenylphosphonate .
Anticancer Potential
Exploring its effects on cancer cell lines could reveal its potential as an anticancer agent. Researchers might assess its inhibitory activity against specific kinases implicated in cancer pathways. Structural modifications could enhance its selectivity and efficacy .
properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(17-13-22-18-6-2-1-5-16(17)18)23-19(14-7-10-25-11-8-14)15-4-3-9-21-12-15/h1-6,9,12-14,19,22H,7-8,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPDROGVMRIRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846721.png)
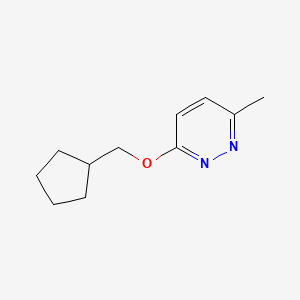



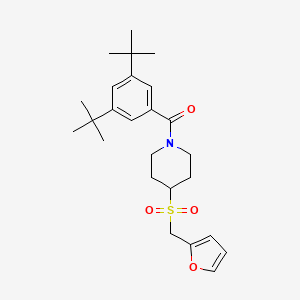
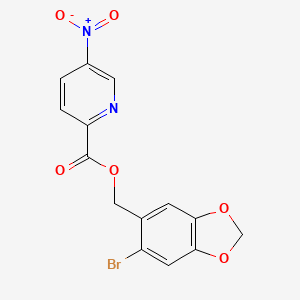


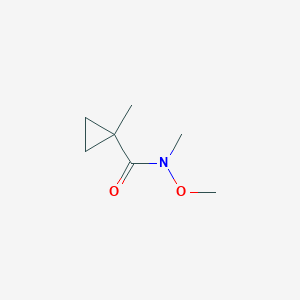
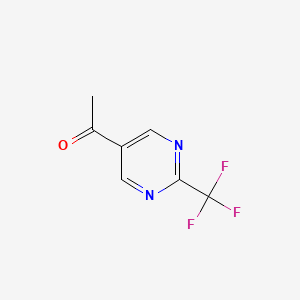
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2846736.png)
![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)
